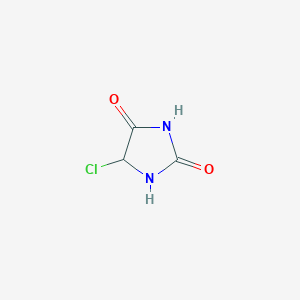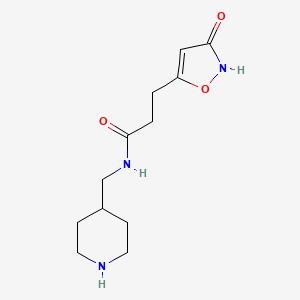![molecular formula C6H7NO5 B8593092 methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate](/img/structure/B8593092.png)
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate is an organic compound that belongs to the class of anhydrides Anhydrides are derived from carboxylic acids and are characterized by the presence of two acyl groups bonded to the same oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate can be synthesized through the reaction of 2-methoxycarbonylaminosuccinic acid with dehydrating agents. Common dehydrating agents used in this synthesis include acetyl chloride and phosphoryl chloride. The reaction typically occurs under mild conditions and involves the removal of water to form the anhydride.
Industrial Production Methods
Industrial production of 2-methoxycarbonylaminosuccinic anhydride may involve catalytic processes to enhance yield and efficiency. One such method includes the catalytic hydrogenation of maleic anhydride, which is a precursor to various anhydrides, including 2-methoxycarbonylaminosuccinic anhydride .
化学反応の分析
Types of Reactions
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-methoxycarbonylaminosuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of alcohols and may be catalyzed by acids or bases.
Aminolysis: Involves the use of primary or secondary amines under mild conditions.
Major Products Formed
Hydrolysis: Produces 2-methoxycarbonylaminosuccinic acid.
Alcoholysis: Produces esters of 2-methoxycarbonylaminosuccinic acid.
Aminolysis: Produces amides of 2-methoxycarbonylaminosuccinic acid.
科学的研究の応用
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Materials Science: Employed in the modification of polymers to enhance their properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
作用機序
The mechanism of action of 2-methoxycarbonylaminosuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
類似化合物との比較
Similar Compounds
Succinic Anhydride: Similar in structure but lacks the methoxycarbonylamino group.
Maleic Anhydride: Contains a double bond and is more reactive due to the presence of the electron-withdrawing double bond.
Phthalic Anhydride: Contains an aromatic ring, making it structurally different but functionally similar in terms of reactivity.
Uniqueness
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate is unique due to the presence of the methoxycarbonylamino group, which imparts distinct reactivity and properties compared to other anhydrides.
特性
分子式 |
C6H7NO5 |
|---|---|
分子量 |
173.12 g/mol |
IUPAC名 |
methyl N-(2,5-dioxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C6H7NO5/c1-11-6(10)7-3-2-4(8)12-5(3)9/h3H,2H2,1H3,(H,7,10) |
InChIキー |
JPEHNUYVLFKKGY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


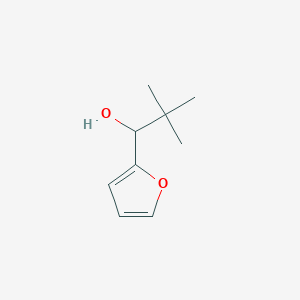
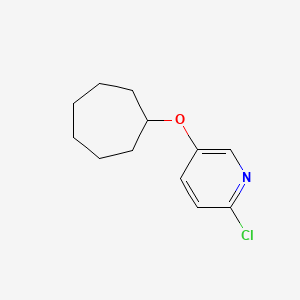
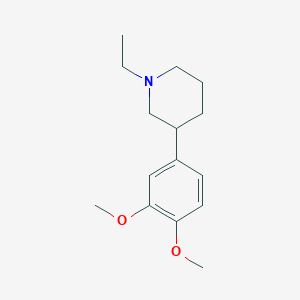
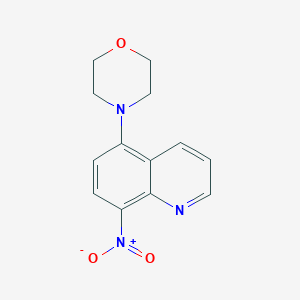
![3-{3-[(4-Methylpiperidin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8593048.png)
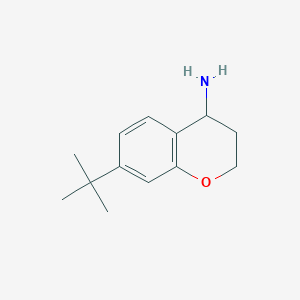
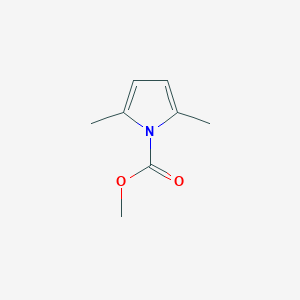
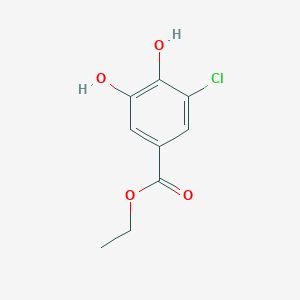
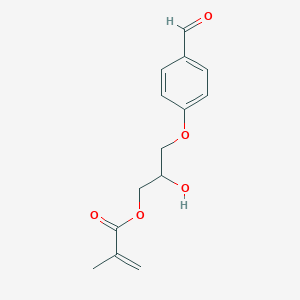
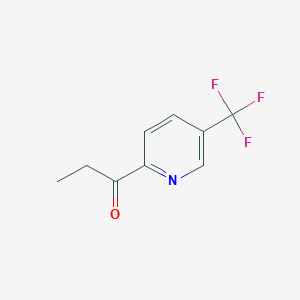
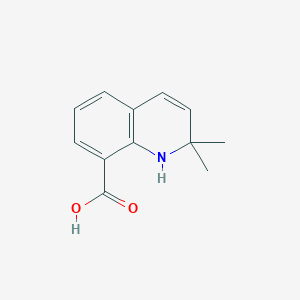
![Methyl5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B8593088.png)
